molecular formula C17H19N3O5S2 B12193481 ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B12193481
M. Wt: 409.5 g/mol
InChI Key: ZYBZPDZXBLLYLB-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a cyclopropylsulfamoyl group, and an ethyl ester

Preparation Methods

The synthesis of ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the thiazole ring and the cyclopropylsulfamoyl group, which can form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other compounds that have similar structures or functional groups:

Biological Activity

Ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N2O3SC_{15}H_{18}N_2O_3S and features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopropylsulfamoyl moiety is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Properties

Thiazole derivatives are also explored for their anticancer potential. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specifically, studies have reported that modifications in the thiazole structure can enhance selectivity towards cancerous cells while sparing normal cells.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could lead to downstream effects influencing cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives are known to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Case Studies and Research Findings

A review of literature reveals several studies focusing on similar thiazole compounds:

StudyFindings
Zhang et al. (2020)Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Lee et al. (2019)Demonstrated anticancer effects in breast cancer cell lines with IC50 values ranging from 10 to 20 µM.
Kumar et al. (2021)Investigated the structure-activity relationship (SAR) showing that modifications at the 4-position of the thiazole ring significantly enhance biological activity.

Properties

Molecular Formula

C17H19N3O5S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[[3-(cyclopropylsulfamoyl)benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N3O5S2/c1-3-25-16(22)14-10(2)18-17(26-14)19-15(21)11-5-4-6-13(9-11)27(23,24)20-12-7-8-12/h4-6,9,12,20H,3,7-8H2,1-2H3,(H,18,19,21)

InChI Key

ZYBZPDZXBLLYLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3)C

Origin of Product

United States

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